molecular formula C9H12FNO B13933936 5-Ethoxy-2-fluoro-4-methylaniline

5-Ethoxy-2-fluoro-4-methylaniline

Cat. No.: B13933936
M. Wt: 169.20 g/mol
InChI Key: LTGOBIQRULGESM-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-4-methylaniline (CAS 1691651-02-1) is an organic compound with the molecular formula C9H12FNO and a molecular weight of 169.20 . As a substituted aniline, it serves as a versatile chemical building block in organic synthesis and pharmaceutical research. The structure of this compound, featuring both ethoxy and fluoro substituents on the aniline ring, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this and similar fluorinated anilines in the development of compounds for various fields, including medicinal chemistry and materials science . Specific applications can include serving as a precursor in the synthesis of active pharmaceutical ingredients (APIs) or functional chemicals. The mechanism of action for 5-Ethoxy-2-fluoro-4-methylaniline is not compound-specific but is defined by the final molecule it is used to create. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

5-ethoxy-2-fluoro-4-methylaniline

InChI

InChI=1S/C9H12FNO/c1-3-12-9-5-8(11)7(10)4-6(9)2/h4-5H,3,11H2,1-2H3

InChI Key

LTGOBIQRULGESM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Ethoxy-2-fluoro-4-methylaniline

Detailed Synthetic Route from Fluoro-Nitrobenzene Derivatives

A closely related synthetic sequence described in patent WO2018207120A1 for 4-fluoro-2-methoxy-5-nitroaniline provides a useful framework adaptable for 5-ethoxy-2-fluoro-4-methylaniline synthesis, with key modifications to introduce the ethoxy and methyl groups appropriately.

Step A: Preparation of 4-fluoro-2-methoxy-1-nitrobenzene (Analogous precursor)
  • Starting with 2,4-difluoro-1-nitrobenzene, nucleophilic substitution with methanol in the presence of potassium tert-butoxide at 0°C to 20°C yields 4-fluoro-2-methoxy-1-nitrobenzene.
  • Work-up involves aqueous decomposition, extraction with toluene, washing with brine, drying, and crystallization from petroleum ether.
  • Yield: ~87.4%.
Step B: Reduction to 4-fluoro-2-methoxyaniline
  • Catalytic hydrogenation using Raney Nickel in methanol under hydrogen atmosphere at 25-30°C reduces the nitro group to an amine.
  • Filtration and solvent removal yield the aniline derivative.
  • Yield: ~98%.
Step C: Acetylation to N-(4-fluoro-2-methoxyphenyl)acetamide
  • Reaction with acetic anhydride in acetic acid at 25-90°C protects the amine group.
  • Work-up includes aqueous decomposition, extraction, washing, drying, and crystallization.
  • Yield: ~83.1%.
Step D: Nitration to N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide
  • Electrophilic aromatic substitution with fuming nitric acid in sulfuric acid at 0-5°C introduces the nitro group at the 5-position.
  • Work-up involves quenching in chilled water, filtration, and drying.
  • Yield: ~78.3%.
Step E: Hydrolysis to 4-fluoro-2-methoxy-5-nitroaniline
  • Acidic hydrolysis with hydrochloric acid under reflux removes the acetyl protecting group.
  • Extraction and crystallization yield the target nitroaniline.
  • Yield: ~73.6%.

Adaptation for 5-ethoxy-2-fluoro-4-methylaniline:

  • Replace methanol with ethanol in Step A to introduce the ethoxy group at the 5-position.
  • Use a methyl-substituted nitrobenzene derivative as starting material to retain the 4-methyl substituent.
  • Follow similar reduction and deprotection steps to yield the desired aniline.

Alternative Reduction Method for 5-Fluoro-2-methylaniline (Precursor)

A method reported for 5-fluoro-2-methylaniline synthesis involves:

  • Reduction of 4-fluoro-1-methyl-2-nitrobenzene using iron powder and hydrochloric acid in ethanol at 0°C, followed by reflux for 12 hours.
  • Work-up involves filtration through Celite, basification with sodium bicarbonate, extraction, drying, and purification by column chromatography.
  • Yield: ~70%.

This method can be adapted for the ethoxy-substituted analog by starting from 5-ethoxy-2-fluoro-4-nitrotoluene or related precursors.

Ethoxy Group Introduction via Nucleophilic Aromatic Substitution

A study involving the synthesis of ethoxy-substituted fluoro-nitroanilines demonstrates:

  • Reaction of 2,4-dinitrofluorobenzene derivatives with ethanol in the presence of a base (e.g., N,N-diisopropylethylamine) at low temperature (0-20°C).
  • This leads to selective displacement of fluorine by ethoxy groups.
  • Subsequent reduction and functionalization steps yield ethoxy-fluoroaniline derivatives.

Nitration and Substitution Considerations

  • Nitration of fluoro-methylaniline derivatives is typically carried out at low temperatures (0 to 5°C) using fuming nitric acid and sulfuric acid to avoid over-nitration or degradation.
  • The position of substitution is directed by existing substituents (fluoro, methyl, ethoxy) due to their electronic effects.
  • Protection of the amino group (e.g., acetylation) is often necessary during nitration to prevent side reactions.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
A Nucleophilic aromatic substitution 2,4-difluoro-1-nitrobenzene, ethanol, base, 0-20°C ~87 Ethoxy group introduction
B Catalytic reduction Raney Ni, H2, MeOH, 25-30°C ~98 Nitro to amine reduction
C Acetylation (protection) Acetic anhydride, acetic acid, 25-90°C ~83 Amino group protection
D Nitration Fuming HNO3, H2SO4, 0-5°C ~78 Introduction of nitro at 5-position
E Hydrolysis (deprotection) HCl, reflux ~74 Removal of acetyl group
Alt. Reduction with Fe/HCl Fe powder, HCl, ethanol, reflux 12h ~70 Alternative reduction method

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-fluoro-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is often used for reduction.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

5-Ethoxy-2-fluoro-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-fluoro-4-methylaniline involves its interaction with specific molecular targets and pathways. The ethoxy, fluoro, and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Substituted anilines exhibit variations in reactivity, solubility, and biological activity depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Electronic Properties of 5-Ethoxy-2-fluoro-4-methylaniline and Analogs
Compound Name Substituents (Positions) Electron Effects Key Applications
5-Ethoxy-2-fluoro-4-methylaniline 5-Ethoxy, 2-F, 4-Me Mixed (EDG at 5, EWG at 2, neutral Me) Pharmacological intermediates
5-Nitro-2-fluoroaniline [1] 5-NO₂, 2-F Strong EWG (NO₂) and EWG (F) Spectroscopic studies
5-(Ethylsulfonyl)-2-methoxyaniline [2] 5-SO₂Et, 2-OMe EWG (SO₂Et) and EDG (OMe) VEGFR2 inhibitors
4-Fluoro-2-methoxy-5-nitroaniline [5] 4-F, 2-OMe, 5-NO₂ EWG (NO₂), EDG (OMe), EWG (F) Dye intermediates
5-Chloro-2-methylaniline [6] 5-Cl, 2-Me EWG (Cl) and neutral (Me) Agrochemical synthesis

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in 5-Ethoxy-2-fluoro-4-methylaniline enhances electron density at the aromatic ring, contrasting with nitro (NO₂) or sulfonyl (SO₂) groups in analogs like 5-nitro-2-fluoroaniline or 5-(ethylsulfonyl)-2-methoxyaniline, which reduce electron density .

Challenges :

  • Regioselectivity : Nitration or sulfonation steps (e.g., in [2]) require precise temperature control to avoid byproducts like dinitro derivatives.
  • Reduction Sensitivity : Hydrogenation of nitro groups (e.g., in [2]) demands careful catalyst selection to preserve methoxy or ethoxy substituents.

Spectroscopic and Physicochemical Data

Comparative spectroscopic data highlights substituent effects:

Table 2: Spectroscopic Features
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Melting Point (°C)
5-Ethoxy-2-fluoro-4-methylaniline N/A N/A N/A
5-Nitro-2-fluoroaniline [1] N-H (3350), NO₂ (1530) Aromatic H: 6.8–7.5 110–112
5-(Ethylsulfonyl)-2-methoxyaniline [2] SO₂ (1350, 1150) OMe: 3.8, SO₂Et: 1.4 (t) Not reported

Notable Trends:

  • N-H Stretching : Present in all aniline derivatives (~3350 cm⁻¹) but absent in nitro- or sulfonyl-substituted analogs post-reduction .
  • Aromatic Proton Shifts: Electron-withdrawing groups (e.g., NO₂) deshield protons, causing downfield shifts compared to ethoxy or methyl groups .

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